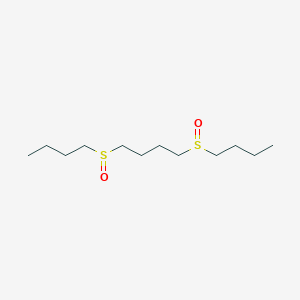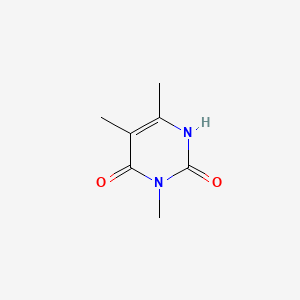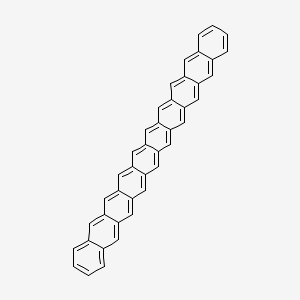
Decacene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decacene is a polycyclic aromatic hydrocarbon composed of ten linearly fused benzene rings. It belongs to the acene family, which is known for its unique electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Decacene is typically synthesized through a multi-step process involving the preparation of stable precursors, which are then converted into this compound under controlled conditions. One common method involves the use of solution chemistry to prepare stable this compound precursors, followed by on-surface synthesis under ultra-high vacuum conditions to stabilize the highly reactive this compound molecules .
Industrial Production Methods: Industrial-scale production of this compound remains a challenge due to its instability and reactivity. Current methods focus on small-scale synthesis in research laboratories, with efforts ongoing to develop more scalable and efficient production techniques .
Chemical Reactions Analysis
Types of Reactions: Decacene undergoes various chemical reactions, including oxidation, reduction, and substitution. Due to its extended conjugated system, this compound is highly reactive and prone to dimerization and photooxidation .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using molecular oxygen or other oxidizing agents under controlled conditions to prevent rapid degradation.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions can be carried out using electrophilic or nucleophilic reagents, depending on the desired functionalization.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield partially hydrogenated acenes .
Scientific Research Applications
Decacene has a wide range of scientific research applications, particularly in the fields of chemistry, materials science, and electronics. Some notable applications include:
Mechanism of Action
The mechanism of action of decacene is primarily related to its electronic structure. The extended conjugated system of this compound leads to a small energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in high electron mobility and unique electronic properties. The molecular targets and pathways involved in this compound’s effects are related to its ability to interact with other molecules and materials at the electronic level .
Comparison with Similar Compounds
Uniqueness of this compound: this compound stands out due to its larger size and the resulting unique electronic properties. Its extended conjugated system leads to a smaller HOMO-LUMO gap, higher reactivity, and potential for use in advanced electronic and spintronic applications .
Properties
CAS No. |
24540-30-5 |
|---|---|
Molecular Formula |
C42H24 |
Molecular Weight |
528.6 g/mol |
IUPAC Name |
decacyclo[20.20.0.03,20.05,18.07,16.09,14.024,41.026,39.028,37.030,35]dotetraconta-1(42),2,4,6,8,10,12,14,16,18,20,22,24,26,28,30,32,34,36,38,40-henicosaene |
InChI |
InChI=1S/C42H24/c1-2-6-26-10-30-14-34-18-38-22-42-24-40-20-36-16-32-12-28-8-4-3-7-27(28)11-31(32)15-35(36)19-39(40)23-41(42)21-37(38)17-33(34)13-29(30)9-25(26)5-1/h1-24H |
InChI Key |
XXVUUWBSFBORGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C=C4C=C5C=C6C=C7C=C8C=C9C=C%10C=CC=CC%10=CC9=CC8=CC7=CC6=CC5=CC4=CC3=CC2=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


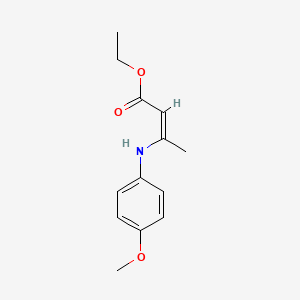
![2-[2-(3,4-Dimethoxyphenyl)cyclohexyl]sulfanylacetic acid](/img/structure/B14694694.png)
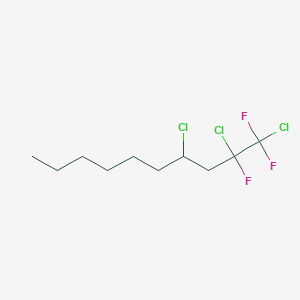

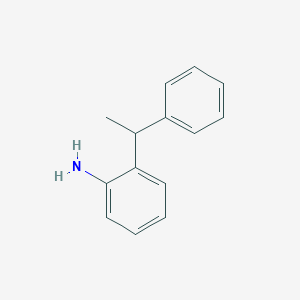
![3,7-Diphenyl-2H-imidazo[2,1-b][1,3,4]oxadiazine](/img/structure/B14694726.png)
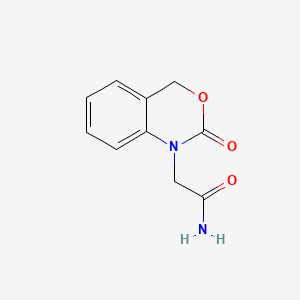



![Spiro[bicyclo[4.2.1]nonane-9,2'-[1,3]dithiane]](/img/structure/B14694750.png)

